molecular formula C16H16N2O3S B3150731 N-(2-methyl-5-nitrophenyl)-2-[(4-methylphenyl)thio]acetamide CAS No. 693264-45-8

N-(2-methyl-5-nitrophenyl)-2-[(4-methylphenyl)thio]acetamide

Cat. No.: B3150731
CAS No.: 693264-45-8
M. Wt: 316.4 g/mol
InChI Key: QSDAUOFPBCJGMJ-UHFFFAOYSA-N
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Description

N-(2-methyl-5-nitrophenyl)-2-[(4-methylphenyl)thio]acetamide is a synthetic organic compound with the molecular formula C 16 H 16 N 2 O 3 S and a molecular weight of 316.38 g/mol . It is identified by the CAS Registry Number 693264-45-8 . This acetamide derivative features a thioether linkage, incorporating a (4-methylphenyl)thio group and a 2-methyl-5-nitroanilino moiety, a structural motif often explored in medicinal chemistry and chemical biology research. The specific physical properties, mechanism of action, and detailed biological activity of this compound are areas for further investigation. As a specialized building block, it is of significant interest for researchers in developing novel chemical entities, screening for biological activity, and conducting structure-activity relationship (SAR) studies. The compound is provided with high purity and is intended for Research Use Only. It is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

N-(2-methyl-5-nitrophenyl)-2-(4-methylphenyl)sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16N2O3S/c1-11-3-7-14(8-4-11)22-10-16(19)17-15-9-13(18(20)21)6-5-12(15)2/h3-9H,10H2,1-2H3,(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QSDAUOFPBCJGMJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)SCC(=O)NC2=C(C=CC(=C2)[N+](=O)[O-])C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-methyl-5-nitrophenyl)-2-[(4-methylphenyl)thio]acetamide typically involves the following steps:

    Thioether Formation: The reaction of a thiol with a halogenated acetamide to form the thioether linkage.

    Acetamide Formation: The final step involves the formation of the acetamide group.

Industrial Production Methods

Industrial production methods may involve optimized reaction conditions such as controlled temperature, pressure, and the use of catalysts to increase yield and purity. Specific details would depend on the scale and desired purity of the compound.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The nitro group can undergo reduction to form an amine.

    Reduction: The nitro group can be reduced to an amine under specific conditions.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or lithium aluminum hydride.

    Substitution: Electrophilic reagents like halogens or nitrating agents.

Major Products

    Reduction: Conversion of the nitro group to an amine.

    Substitution: Introduction of various substituents on the aromatic ring.

Scientific Research Applications

N-(2-methyl-5-nitrophenyl)-2-[(4-methylphenyl)thio]acetamide may have applications in:

    Chemistry: As an intermediate in organic synthesis.

    Biology: Potential use in biochemical assays or as a probe.

    Medicine: Investigated for pharmacological properties.

    Industry: Used in the production of dyes, pigments, or other specialty chemicals.

Mechanism of Action

The mechanism of action would depend on the specific application. For instance, if used as a pharmaceutical agent, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions.

Comparison with Similar Compounds

Table 1: Key Structural Features of Comparable Compounds

Compound Name Core Structure Substituents Functional Groups Present
N-(2-methyl-5-nitrophenyl)-2-[(4-methylphenyl)thio]acetamide (Target) Acetamide 2-methyl-5-nitrophenyl (Ar1); 4-methylphenylthio (Ar2) Nitro, thioether, amide
2-[(4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)thio]-N-(4-methylphenyl)acetamide Acetamide 4-methylphenyl (Ar1); pyrimidinylthio (Ar2) Amide, thioether, pyrimidinone
N-(4-Chloro-2-nitrophenyl)-N-(methylsulfonyl)acetamide Acetamide 4-chloro-2-nitrophenyl (Ar1); methylsulfonyl Nitro, sulfonyl, amide
N-(4-Bromophenyl)-2-((5-methyltriazinoindol-3-yl)thio)acetamide Acetamide 4-bromophenyl (Ar1); triazinoindolylthio (Ar2) Bromo, triazinoindole, amide
Compound 6f (Thiazolidinone-quinazolinone hybrid) Thiazolidinone-acetamide 4-methoxybenzylidene; quinazolinone Methoxy, thiazolidinone, quinazolinone

Key Observations :

  • Heterocyclic vs. Aromatic Thioethers: Compounds with triazinoindolyl or pyrimidinylthio groups (e.g., ) exhibit bulkier substituents, which may hinder membrane permeability compared to the target’s simpler 4-methylphenylthio moiety.

Physicochemical Properties

Table 2: Comparative Physical Data

Compound Name Melting Point (°C) Yield (%) Purity (%) Solubility Notes
Target Compound Not reported Not reported Not reported Likely low due to nitro group
2-[(4-methylpyrimidinyl)thio]-N-(4-methylphenyl)acetamide 253 79 >95 Moderate in DMSO
N-(4-Chloro-2-nitrophenyl)-N-(methylsulfonyl)acetamide Not reported Not reported High Crystalline, stabilized by H-bonds
N-(4-Bromophenyl)-2-((5-methyltriazinoindol-3-yl)thio)acetamide Not reported 95 >95 Likely poor due to bromo and indole

Key Observations :

  • Sulfonyl-containing analogs (e.g., ) exhibit distinct crystal packing via H-bonding, whereas thioethers may prioritize hydrophobic interactions.

Key Observations :

  • High yields (79–95%) in analogs suggest efficient coupling strategies (e.g., carbodiimide-mediated reactions) .
  • The target compound’s synthesis likely mirrors these methods, though nitro group reactivity may necessitate controlled conditions to avoid side reactions.

Key Observations :

  • The nitro group in the target may enhance bioactivity through electrophilic interactions, similar to nitrated pharmaceuticals .
  • Thioether linkages (common in ) improve metabolic stability compared to ethers or esters.

Biological Activity

N-(2-methyl-5-nitrophenyl)-2-[(4-methylphenyl)thio]acetamide, with the CAS number 693264-45-8, is an organic compound that has garnered interest in various fields, particularly in medicinal chemistry and biological research. This article delves into its biological activity, synthesis, and potential applications, supported by relevant data and findings.

  • Molecular Formula : C₁₆H₁₆N₂O₃S
  • Molecular Weight : 316.38 g/mol
  • IUPAC Name : N-(2-methyl-5-nitrophenyl)-2-(4-methylphenyl)sulfanylacetamide
  • Canonical SMILES : CC1=CC=C(C=C1)SCC(=O)NC2=C(C=CC(=C2)N+[O-])C

Synthesis

The synthesis of this compound typically involves the following steps:

  • Thioether Formation : Reacting a thiol with a halogenated acetamide to create the thioether linkage.
  • Acetamide Formation : Finalizing the structure through the formation of the acetamide group.

These steps can be optimized for industrial production by controlling reaction conditions such as temperature and pressure to enhance yield and purity .

Antimicrobial Properties

Recent studies have highlighted the antimicrobial potential of compounds similar to this compound. For instance:

  • Minimum Inhibitory Concentration (MIC) values were evaluated for various derivatives, indicating significant activity against pathogens like Staphylococcus aureus and Staphylococcus epidermidis. The most active derivatives showed MIC values ranging from 0.22 to 0.25 μg/mL .

Anti-inflammatory Effects

Research into related compounds has demonstrated anti-inflammatory properties. For example:

  • Some derivatives exhibited IC50 values for COX-2 inhibition comparable to standard drugs like celecoxib, suggesting that this compound may also possess similar effects .

The biological activity of this compound may be attributed to its interaction with specific molecular targets, such as enzymes and receptors. The nitro group and thioether linkage could enhance its binding affinity and selectivity towards these targets, modulating their activity effectively .

Case Studies

  • Anti-inflammatory Activity : A study on pyrimidine derivatives indicated that compounds with similar structural features to this compound significantly reduced mRNA expressions of iNOS and COX-2 enzymes in RAW264.7 cells, showcasing potential therapeutic applications in inflammatory diseases .
  • Cell Death Induction : Thiosemicarbazone derivatives related to this compound were tested for their ability to induce apoptosis in K562 cells. Results showed a dose-dependent response, suggesting that modifications in the structure can lead to varying biological activities .

Comparative Analysis

Compound NameStructure TypeKey ActivityIC50 Value
This compoundAcetamideAntimicrobialTBD
CelecoxibSulfonamideCOX-2 Inhibition0.04 μmol
Pyrimidine DerivativePyrimidineAnti-inflammatory0.04 μmol

Q & A

Q. What are the key steps in synthesizing N-(2-methyl-5-nitrophenyl)-2-[(4-methylphenyl)thio]acetamide, and how is reaction progress monitored?

The synthesis typically involves:

  • Step 1 : Formation of the nitro-substituted aniline intermediate (e.g., nitration of 2-methylaniline).
  • Step 2 : Thioether linkage formation via nucleophilic substitution between a thiol (e.g., 4-methylthiophenol) and a chloroacetamide intermediate.
  • Step 3 : Final coupling of the nitroaryl group with the thioacetamide backbone.

Q. Methodology :

  • Monitoring : Thin-layer chromatography (TLC) is used to track reaction progress and confirm intermediate/product formation .
  • Characterization : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H/¹³C) and Mass Spectrometry (MS) validate structural integrity .

Q. How do structural features of this compound influence its physicochemical properties?

Key structural determinants include:

  • Nitro group (NO₂) : Enhances electron-withdrawing effects, increasing stability and influencing redox potential.
  • Methyl groups (CH₃) : Improve lipophilicity, potentially enhancing membrane permeability.
  • Thioether bridge (S-CH₂) : Introduces flexibility and modulates solubility in polar solvents.

Q. Analytical Techniques :

  • LogP : Calculated via HPLC or experimental partitioning to assess lipophilicity .
  • Thermal Stability : Differential Scanning Calorimetry (DSC) identifies decomposition points .

Q. What spectroscopic techniques are critical for characterizing this compound?

  • ¹H/¹³C NMR : Assigns proton environments (e.g., aromatic protons at δ 7.10–7.45 ppm for substituted phenyl groups) and confirms substituent positions .
  • FT-IR : Identifies functional groups (e.g., C=O stretch at ~1650 cm⁻¹ for the acetamide moiety) .
  • High-Resolution MS (HRMS) : Confirms molecular formula (e.g., [M+H]⁺ peak matching theoretical mass) .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies optimize biological activity?

SAR Focus :

  • Nitro Group Position : Moving the nitro group from the 5- to 3-position on the phenyl ring may alter electronic effects, impacting binding to target enzymes (e.g., nitroreductases) .
  • Thioether vs. Ether Linkages : Replacing sulfur with oxygen reduces electron delocalization, potentially decreasing antimicrobial activity .

Q. How can contradictory results in biological assays (e.g., antimicrobial activity) be resolved?

Common Issues :

  • Assay Variability : Differences in bacterial strains (e.g., Gram-positive vs. Gram-negative) or culture conditions (aerobic/anaerobic) .
  • Compound Stability : Nitro groups may degrade under light or acidic conditions, reducing efficacy.

Q. Mitigation Strategies :

  • Standardized Protocols : Use CLSI guidelines for minimum inhibitory concentration (MIC) assays.
  • Stability Studies : Monitor compound integrity via HPLC under assay conditions .

Q. What in silico approaches predict pharmacokinetic properties or toxicity?

  • ADMET Prediction : Tools like SwissADME estimate absorption (e.g., Caco-2 permeability) and metabolism (CYP450 interactions) .
  • Toxicity Screening : ProTox-II predicts hepatotoxicity and mutagenicity based on nitroaryl motifs .

Q. How can reaction conditions be optimized to improve synthetic yield?

Variables to Test :

  • Solvent : Polar aprotic solvents (e.g., DMF) enhance nucleophilic substitution rates for thioether formation .
  • Temperature : Elevated temperatures (80–100°C) accelerate cyclization but may increase side products .
  • Catalysts : Phase-transfer catalysts (e.g., TBAB) improve interfacial reactions in biphasic systems .

Q. Case Study :

  • Yield Improvement : Switching from ethanol to DMF increased yield from 55% to 82% for a similar acetamide derivative .

Q. What strategies validate target engagement in enzyme inhibition studies?

  • Biochemical Assays : Measure IC₅₀ against purified enzymes (e.g., COX-2 for anti-inflammatory activity) .
  • Crystallography : Co-crystal structures (e.g., PDB entries) identify binding interactions of the nitro group with active sites .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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N-(2-methyl-5-nitrophenyl)-2-[(4-methylphenyl)thio]acetamide
Reactant of Route 2
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N-(2-methyl-5-nitrophenyl)-2-[(4-methylphenyl)thio]acetamide

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